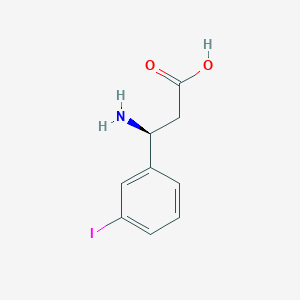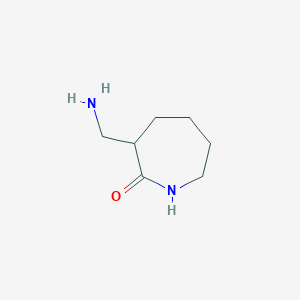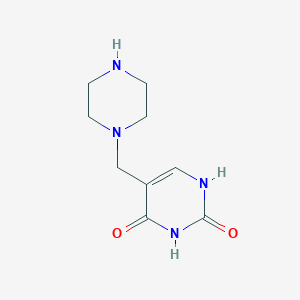![molecular formula C9H13ClO B13187781 3-[2-(Chloromethyl)butyl]furan](/img/structure/B13187781.png)
3-[2-(Chloromethyl)butyl]furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(Chloromethyl)butyl]furan is an organic compound with the molecular formula C9H13ClO It is a derivative of furan, a five-membered aromatic ring containing one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Chloromethyl)butyl]furan can be achieved through several methods. One common approach involves the reaction of furan with 2-(chloromethyl)butyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like tetrahydrofuran or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(Chloromethyl)butyl]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives with functional groups such as aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other alkyl groups.
Substitution: Nucleophilic substitution reactions can replace the chloromethyl group with other nucleophiles such as amines, thiols, or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide, sodium thiolate, or sodium alkoxide are employed under basic conditions.
Major Products Formed
Oxidation: Furan derivatives with aldehyde or carboxylic acid groups.
Reduction: Alkyl-substituted furan derivatives.
Substitution: Furan derivatives with various functional groups replacing the chloromethyl group.
Applications De Recherche Scientifique
3-[2-(Chloromethyl)butyl]furan has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mécanisme D'action
The mechanism of action of 3-[2-(Chloromethyl)butyl]furan involves its interaction with molecular targets and pathways within biological systems. The chloromethyl group can undergo nucleophilic substitution reactions with biomolecules, leading to the formation of covalent bonds. This interaction can affect the function of enzymes, receptors, or other proteins, thereby exerting its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Bis(chloromethyl)furan: A similar compound with two chloromethyl groups on the furan ring.
2-(Chloromethyl)furan: A simpler derivative with a single chloromethyl group.
3-(Chloromethyl)furan: Another related compound with the chloromethyl group at a different position on the furan ring.
Uniqueness
3-[2-(Chloromethyl)butyl]furan is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H13ClO |
|---|---|
Poids moléculaire |
172.65 g/mol |
Nom IUPAC |
3-[2-(chloromethyl)butyl]furan |
InChI |
InChI=1S/C9H13ClO/c1-2-8(6-10)5-9-3-4-11-7-9/h3-4,7-8H,2,5-6H2,1H3 |
Clé InChI |
MHPAPICLFFRXGE-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC1=COC=C1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


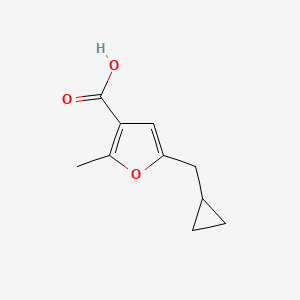

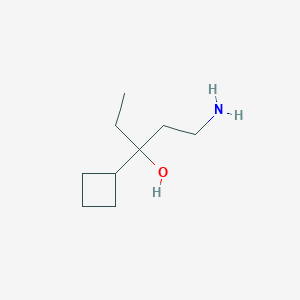
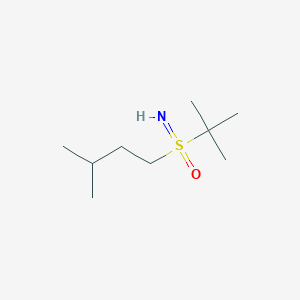

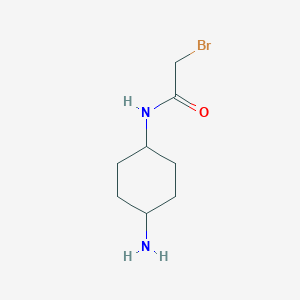
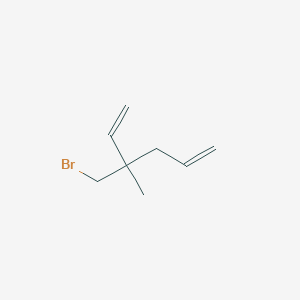
![5-{[(Benzyloxy)carbonyl]amino}-6,6,6-trifluorohexanoic acid](/img/structure/B13187738.png)
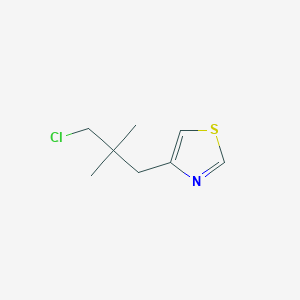
![2-{[(2-Ethyl-1,3-thiazol-5-yl)methyl]amino}acetic acid](/img/structure/B13187748.png)
